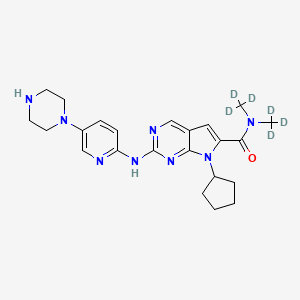

![molecular formula C20H19NO6 B592775 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid CAS No. 104091-09-0](/img/structure/B592775.png)

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid

Descripción general

Descripción

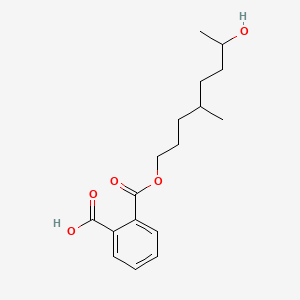

“N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid” is a compound with the molecular formula C20H19NO6 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of this compound is 369.37 . The SMILES string representation of its structure isO=C(NCC(O)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It’s soluble in methanol .Aplicaciones Científicas De Investigación

Fluorescence Imaging and Sensing

A study developed a fluorescent probe based on BODIPY for the rapid detection of aspartic and glutamic acids in water, showcasing potential for live-cell imaging and theoretical support through DFT studies. This probe's application in fluorescence microscopy suggests its utility in bioimaging and cellular studies, without any cytotoxic effects, highlighting its potential in biomedical research (Guria et al., 2019).

Synthesis and Material Science

Another research focus is on the synthesis and application of novel compounds and materials. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid demonstrates the chemical versatility and potential utility of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid derivatives in creating novel compounds for further chemical studies (Le & Goodnow, 2004).

Supramolecular Chemistry

Research into the self-assembly of N-fluorenyl-9-methoxycarbonyl glutamic acid (Fmoc-Glu) in water forming metastable single-wall nanotubes illustrates the compound's role in nanotechnology. The addition of melamine as a supramolecular modifier stabilizes these nanotubes, enabling the formation of supergels, which is significant for the development of advanced materials (Xing et al., 2014).

Bioimaging Applications

The development of a GSH-specific fluorescent probe for targeting N-Methyl-d-aspartate (NMDA) receptors and monitoring glutathione (GSH) selectively using two-photon microscopy showcases the application of this compound derivatives in neuroscientific research and bioimaging. This probe's high selectivity and stability in biological systems emphasize its potential in studying neurological processes and diseases (Kwon et al., 2021).

Electrochemical Applications

A study on the effect of L-glutamic acid on the positive electrolyte of all-vanadium redox flow batteries highlights the compound's impact on improving thermal stability and electrochemical performance. This research provides insights into how derivatives of this compound can enhance energy storage technologies (Liang et al., 2013).

Mecanismo De Acción

Target of Action

Fmoc-D-Glu-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid or FMOC-D-GLUTAMIC ACID, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the Solid-Phase Peptide Synthesis (SPPS) process. This process is used to chemically synthesize peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine group during the coupling of amino acids, ensuring that peptide bonds form at the correct locations .

Result of Action

The use of Fmoc-D-Glu-OH allows for the precise synthesis of peptides. By protecting the amine groups of amino acids, it prevents side reactions that could interfere with the formation of the desired peptide sequence. Once the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the synthesized peptide .

Action Environment

The action of Fmoc-D-Glu-OH is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc protection and deprotection steps can be affected by factors such as the pH of the solution, the temperature, and the presence of other reagents. For example, the Fmoc group is removed using a base, so the pH of the solution is a critical factor .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654469 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104091-09-0 | |

| Record name | N-FMOC-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104091-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)